3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a complex polycyclic framework with a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione core. Key substituents include:
- A 4-phenyl-1,2,4-triazole moiety linked via a sulfanyl group.
- A 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl side chain.
Properties
IUPAC Name |
2-[2-[5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O4S/c37-19-18-33-14-16-34(17-15-33)26(38)20-41-30-32-31-25(36(30)22-8-2-1-3-9-22)12-13-35-28(39)23-10-4-6-21-7-5-11-24(27(21)23)29(35)40/h1-11,37H,12-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWANARIVLQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of SR-01000473936 is Dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and contributes to the de novo mitochondrial thymidylate biosynthesis pathway.
Mode of Action
It is known that it interacts with dhfr, potentially altering its function. The changes resulting from this interaction are currently unknown.
Biological Activity
The compound 3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities that warrant thorough investigation.
Chemical Structure
The compound's molecular formula is . It features a tricyclic core and various functional groups that may contribute to its biological properties.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in neurological pathways.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings are known for their antifungal activities. The compound's potential efficacy against various pathogens can be hypothesized based on this structural similarity.
Antioxidant Properties
The presence of multiple functional groups in the compound may enhance its capacity to scavenge free radicals. Research has shown that compounds with similar structures exhibit antioxidant activity through mechanisms such as reducing power assays and DPPH radical scavenging tests.
Anti-inflammatory Effects
Given the presence of the piperazine and triazole moieties, the compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This has been observed in related compounds where structural analogs demonstrated significant reductions in inflammatory markers in vitro.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Testing : In a study evaluating various triazole derivatives, compounds showed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Evaluation : A series of diketone derivatives were tested for their antioxidant capabilities using DPPH assays, revealing promising results that suggest a mechanism involving electron donation or hydrogen atom transfer .
- Inflammation Models : Research involving piperazine derivatives demonstrated their ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating a potential pathway for anti-inflammatory activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azatricyclic Cores
Compound 20 ()
- Structure : 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione.
- Key Differences :
- Replaces the sulfanyl-triazole-ethyl group with a 4-(2-methoxyphenyl)piperazine-butyl chain.
- Lacks the hydroxyethyl substituent on the piperazine ring.
- Activity : Exhibits affinity for 5-HT receptors (5-HTR) , likely due to the methoxyphenyl-piperazine group .
Netupitant ()
- Structure : (5S)-3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),9(13),10-trien-2-one.
- Key Differences :
- Contains an azabicyclo[2.2.2]octane substituent instead of a triazole-piperazine system.
- Lacks sulfur-based linkages.
- Activity : A selective 5-HT3 receptor antagonist used clinically for chemotherapy-induced nausea .
Naphmethonium (16) ()
- Structure: Features dual 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione cores linked via dimethylamino-pentyl chains.
- Key Differences: Bulkier dimethylaminoalkyl substituents instead of hydroxyethyl-piperazine.
- Activity : Acts as an allosteric modulator of muscarinic acetylcholine receptors , highlighting the impact of alkyl chain length on receptor specificity .
Analogs with Modified Heterocyclic Systems
C1 and C2 ()
- Structures : Heptaazatricyclo[7.4.0.0^{3,7}]trideca-1(13),3,5,9,11-pentaen-13-ol derivatives with phenyl and methylphenyl substituents.
- Key Differences :
- Replace the azatricyclo core with a heptaazatricyclo system (7 nitrogen atoms vs. 3).
- Incorporate hydroxylphenyl groups instead of piperazine.
- Activity : Inhibit profilin1 (PFN1)-actin interactions , demonstrating how heteroatom count modulates cytoskeletal targeting .
Compound from
- Structure : 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[...]-2,4-dione.
- Key Differences :
- Features a sulfanylidene (C=S) group instead of sulfanyl (C-S).
- Implications : The thiocarbonyl group may enhance electron-withdrawing effects, altering binding kinetics .
Piperazine-Modified Derivatives
1-[[4-ethyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]azepan-2-one ()
- Structure: Substitutes the hydroxyethyl-piperazine with a 4-methoxyphenyl-piperazine and adds an azepanone ring.
- Key Differences :
- Methoxyphenyl group may improve blood-brain barrier penetration compared to hydroxyethyl.
Critical Insights
- Piperazine Modifications : Hydroxyethyl groups (target compound) may enhance solubility but reduce CNS penetration compared to methoxyphenyl () or bicyclic systems (Netupitant) .
- Heterocyclic Cores : Increasing nitrogen atoms (e.g., heptaazatricyclo in C1/C2) shifts activity from neurotransmitter receptors to cytoskeletal targets .
- Sulfur Linkages: Sulfanyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
